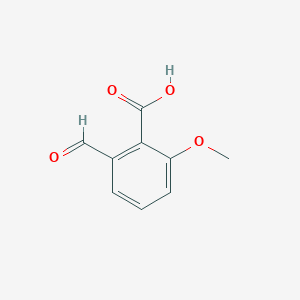
Benzyl 6-Bromohexyl Ether
概要
説明
Benzyl 6-Bromohexyl Ether is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydroxyl Protecting Groups
Benzyl ethers, including Benzyl 6-Bromohexyl Ether, have been studied for their potential as hydroxyl protecting groups, especially in conditions involving radical brominating using N-bromosuccinimide. This research highlights the suitability of such compounds in protecting hydroxyl groups during chemical synthesis processes (Liotta et al., 1997).
Glycosidation Reactions
In the field of carbohydrate chemistry, this compound plays a role in glycosidation reactions. It has been involved in the synthesis of specific glycosides, demonstrating its utility in complex organic synthesis (Thiem & Gerken, 1982).
Synthesis of Biologically Active Compounds
The compound has been used in the total synthesis of biologically active natural products, exemplifying its importance in medicinal chemistry and drug discovery (Akbaba et al., 2010).
Formation and Removal in Carbohydrate Chemistry
Research has also focused on the formation and removal of benzyl ethers like this compound in carbohydrate chemistry. Their stability under various conditions makes them valuable as hydroxyl protecting groups (Wing & BeMiller, 1972).
Regiospecific Benzylation and Allylation
In organic synthesis, this compound contributes to the regiospecific benzylation and allylation of polyhydroxy-compounds. Such reactions are pivotal in synthesizing a wide range of chemical structures (David, Thiéffry, & Veyrières, 1981).
Conformational Studies in Chemistry
This compound is also involved in the study of conformational aspects of chemical compounds. For instance, its derivatives have been used to understand the conformations and interactions of certain crown ethers, contributing to a deeper understanding of molecular dynamics (Meadows et al., 2000).
Cellulose Derivative Gelation
Research on cellulose derivatives, where hydroxyl groups are substituted by benzyl ether groups like this compound, has provided insights into the gelation process in polymer chemistry. This has implications for the development of new materials with specific properties (Itagaki, Tokai, & Kondo, 1997).
Benzylation of Flavan-3-ols
In the context of organic synthesis, the benzylation of flavan-3-ols using benzyl ethers is another application. This process is important for modifying natural compounds for various purposes, including pharmaceutical development (Muskifa et al., 2004).
Deprotection in Organic Synthesis
The compound is involved in the selective deprotection of certain ether groups in organic synthesis, which is crucial in the synthesis of complex natural products and pharmaceuticals (Onoda, Shirai, & Iwasaki, 1997).
Differential Acetylative Deprotection
This compound plays a role in the differential acetylative deprotection of phenylmethyl ethers, a technique valuable in solid-phase organic reactions, highlighting its utility in modern synthetic methodologies (Chakraborti & Chankeshwara, 2009).
Bromination Reactions
The compound is also significant in bromination reactions, demonstrating its versatility in synthetic chemistry, particularly in the modification of aromatic compounds (Nakatani et al., 1984).
Safety and Hazards
特性
IUPAC Name |
6-bromohexoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZRWPKYMHVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382813 | |
| Record name | Benzyl 6-Bromohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54247-27-7 | |
| Record name | Benzyl 6-Bromohexyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 6-Bromohexyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


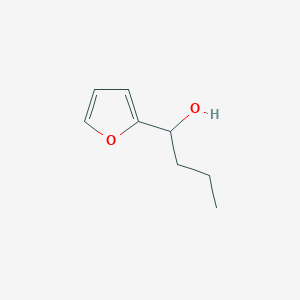
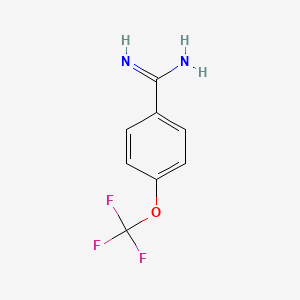
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
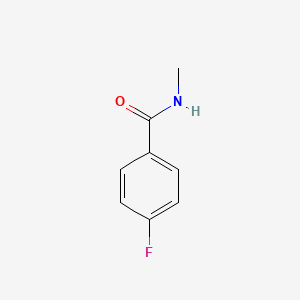

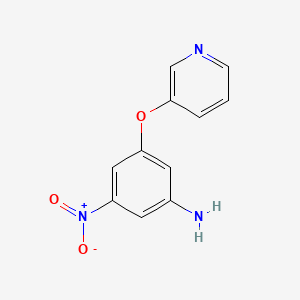
![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)


